![molecular formula C20H15ClFNOS B3955428 N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3955428.png)
N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(phenylthio)acetamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(phenylthio)acetamide, also known as CFPTA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CFPTA belongs to the class of thioacetamide derivatives and has been studied for its potential use in treating various diseases.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(phenylthio)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have potent pharmacological effects. However, there are also limitations to using this compound in laboratory experiments. This compound is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(phenylthio)acetamide. One area of research is to further elucidate the mechanism of action of this compound. Additionally, studies could investigate the potential use of this compound in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could focus on developing more potent derivatives of this compound with improved pharmacological properties.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(phenylthio)acetamide has been studied for its potential use in treating various diseases, including cancer and neurological disorders. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNOS/c21-17-13-15(11-12-18(17)22)23-20(24)19(14-7-3-1-4-8-14)25-16-9-5-2-6-10-16/h1-13,19H,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQKIDJJQKCIME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)F)Cl)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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